molecular formula C21H48ClNO3Si B14537680 N,N-Dimethyl-N-[(triethoxysilyl)methyl]dodecan-1-aminium chloride CAS No. 62077-90-1

N,N-Dimethyl-N-[(triethoxysilyl)methyl]dodecan-1-aminium chloride

Cat. No.: B14537680
CAS No.: 62077-90-1
M. Wt: 426.1 g/mol
InChI Key: WLJRYGPXYZSYRP-UHFFFAOYSA-M
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Description

N,N-Dimethyl-N-[(triethoxysilyl)methyl]dodecan-1-aminium chloride is an organosilane compound that serves as a silane coupling agent. It is used in various applications, including as a disinfectant, preservative, and fungicide. The compound’s chemical formula is C26H58ClNO3Si, and it has a molar mass of 496.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N-[(triethoxysilyl)methyl]dodecan-1-aminium chloride typically involves the reaction of N,N-dimethyldodecylamine with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{N,N-dimethyldodecylamine} + \text{triethoxysilane} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and the product is typically purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N-[(triethoxysilyl)methyl]dodecan-1-aminium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

    Hydrolysis: The ethoxy groups in the compound can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.

    Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous solutions under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-N-[(triethoxysilyl)methyl]dodecan-1-aminium chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N-[(triethoxysilyl)methyl]dodecan-1-aminium chloride involves its ability to form strong covalent bonds with both organic and inorganic surfaces. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds with surfaces. This enhances adhesion and provides antimicrobial properties by disrupting microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

    Dimethyloctadecyl (3-trimethoxysilylpropyl)ammonium chloride: Another silane coupling agent with similar applications but different alkyl chain length.

    N-Trimethoxysilylpropyl-N,N,N-trimethylammonium chloride: A related compound used for similar purposes but with different functional groups.

Uniqueness

N,N-Dimethyl-N-[(triethoxysilyl)methyl]dodecan-1-aminium chloride is unique due to its specific combination of a long alkyl chain and triethoxysilyl group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong adhesion and antimicrobial activity.

Properties

CAS No.

62077-90-1

Molecular Formula

C21H48ClNO3Si

Molecular Weight

426.1 g/mol

IUPAC Name

dodecyl-dimethyl-(triethoxysilylmethyl)azanium;chloride

InChI

InChI=1S/C21H48NO3Si.ClH/c1-7-11-12-13-14-15-16-17-18-19-20-22(5,6)21-26(23-8-2,24-9-3)25-10-4;/h7-21H2,1-6H3;1H/q+1;/p-1

InChI Key

WLJRYGPXYZSYRP-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)C[Si](OCC)(OCC)OCC.[Cl-]

Origin of Product

United States

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